molecular formula C21H15N3OS B3991333 2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B3991333
M. Wt: 357.4 g/mol
InChI Key: WETKSGALUKXELJ-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthalene ring, a phenyl group, and a triazolothiazine core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of naphthylamine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with hydrazine hydrate and an appropriate aldehyde to form the triazolothiazine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazolothiazine ring.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating immune responses and reducing inflammation .

Comparison with Similar Compounds

2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can be compared to other triazolothiazine derivatives, such as:

    2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[4,3-b][1,3]thiazine: This compound has a similar structure but differs in the position of the triazole ring fusion, which can affect its chemical properties and biological activity.

    2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[3,2-b][1,3]thiazine:

    2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[4,5-b][1,3]thiazine: This compound has been studied for its antimicrobial and anticancer properties, similar to the compound .

Properties

IUPAC Name

2-naphthalen-1-yl-5-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c25-19-13-18(15-8-2-1-3-9-15)26-21-22-20(23-24(19)21)17-12-6-10-14-7-4-5-11-16(14)17/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETKSGALUKXELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC(=NN2C1=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
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2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
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2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
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2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
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2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
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2-(naphthalen-1-yl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

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